4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is a chemical compound with the molecular formula C6H7N3O3S and a molecular weight of 201.21 g/mol It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives.
Scientific Research Applications
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with nucleophilic centers in biological molecules, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)butanoic acid: This compound has a similar structure but with a phenyl group attached to the thiadiazole ring.
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative that serves as a precursor for the synthesis of more complex compounds.
1,3,4-Oxadiazole derivatives: These compounds are structurally similar but contain an oxygen atom in place of the sulfur atom in the thiadiazole ring.
Uniqueness
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405558 |
Source
|
Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26861-97-2 |
Source
|
Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.